molecular formula C26H20N2 B14026859 (E/Z)-4,4'-Distyryl-2,2'-bipyridine

(E/Z)-4,4'-Distyryl-2,2'-bipyridine

Cat. No.: B14026859
M. Wt: 360.4 g/mol
InChI Key: OFZKDHVEYWXZKM-HEEUSZRZSA-N
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Description

(E/Z)-4,4’-Distyryl-2,2’-bipyridine is an organic compound that exhibits geometric isomerism due to the presence of double bonds. The compound is characterized by the presence of two styryl groups attached to a bipyridine core. The E/Z notation indicates the spatial arrangement of the substituents around the double bonds, with E (entgegen) meaning opposite sides and Z (zusammen) meaning the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-4,4’-Distyryl-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with styrene derivatives under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like N,N-dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of (E/Z)-4,4’-Distyryl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent, catalyst, and reaction temperature are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-4,4’-Distyryl-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced bipyridine derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted bipyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines

Major Products Formed

    Oxidation: Oxidized bipyridine derivatives

    Reduction: Reduced bipyridine derivatives

    Substitution: Substituted bipyridine derivatives

Scientific Research Applications

(E/Z)-4,4’-Distyryl-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of (E/Z)-4,4’-Distyryl-2,2’-bipyridine involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, leading to changes in electronic and photophysical properties. In biological systems, it can interact with proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(2-pyridyl)ethylene
  • 4,4’-Bis(4-pyridyl)ethylene
  • 4,4’-Bis(2-thienyl)ethylene

Uniqueness

(E/Z)-4,4’-Distyryl-2,2’-bipyridine is unique due to its ability to exhibit geometric isomerism, which can significantly influence its chemical and physical properties. The presence of styryl groups enhances its conjugation and photophysical properties, making it a valuable compound for various applications in materials science and biology.

Properties

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(Z)-2-phenylethenyl]-2-[4-[(E)-2-phenylethenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C26H20N2/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28-26)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+

InChI Key

OFZKDHVEYWXZKM-HEEUSZRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C\C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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